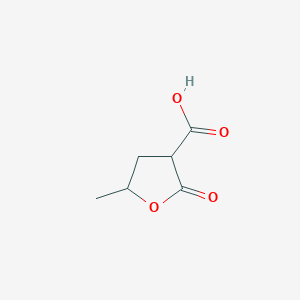![molecular formula C22H22ClN5O B2667314 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-22-0](/img/structure/B2667314.png)
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a pyridazin group, and a methylpiperazin group. These groups are likely to contribute to the compound’s overall properties and reactivity.Scientific Research Applications
Herbicide Research
- Pyridazinone derivatives, similar in structure to the compound , have been studied for their herbicidal properties. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity. For example, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and related chemicals have been shown to be effective in inhibiting the Hill reaction and photosynthesis in barley, indicating their potential as herbicides (Hilton et al., 1969).
Tuberculostatic Activity
- Pyrazine derivatives, closely related to the compound , have been synthesized for potential tuberculostatic (anti-tuberculosis) activity. These compounds have shown promise in vitro for their activity against tuberculosis (Foks et al., 2005).
Alpha-1 Adrenoceptor Antagonists
- Research on pyridazinone derivatives has also explored their potential as alpha-1 adrenoceptor antagonists. These compounds have shown promise in radioligand receptor binding assays, indicating their potential therapeutic application in conditions related to alpha-1 adrenoceptors (Betti et al., 2002).
Anti-Influenza Virus Activity
- A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have demonstrated significant anti-influenza A virus activity. This indicates the potential of such compounds in antiviral research, particularly against bird flu influenza (Hebishy et al., 2020).
Anti-Bacterial Activity
- Compounds structurally similar to 2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide have been synthesized and evaluated for their antibacterial activity. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been tested for such properties (Rostamizadeh et al., 2013).
Analgesic and Anti-inflammatory Activity
- Studies have been conducted on pyridazinone derivatives for their potential analgesic and anti-inflammatory effects. Such compounds have been tested in vivo and have shown promising results in reducing pain and inflammation without causing significant side effects (Duendar et al., 2007).
Antimycobacterial Agents
- Research has also been directed towards designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Srinivasarao et al., 2020).
Future Directions
properties
IUPAC Name |
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-27-11-13-28(14-12-27)21-10-9-20(25-26-21)16-5-4-6-17(15-16)24-22(29)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACTSZTWBSZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

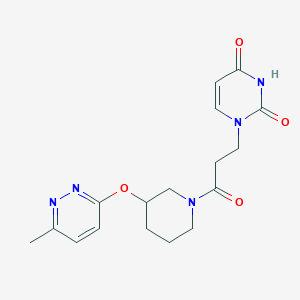
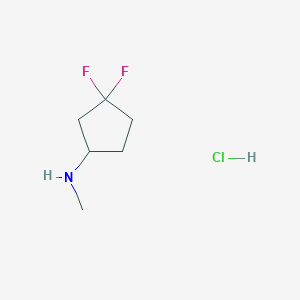
![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)
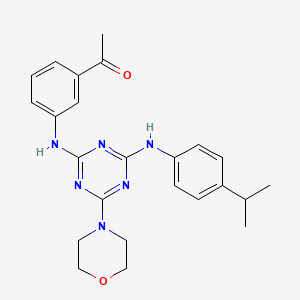
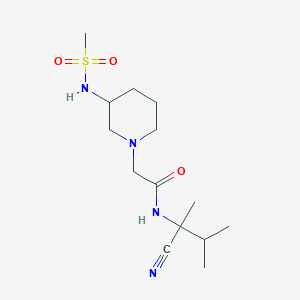
![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)
![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)
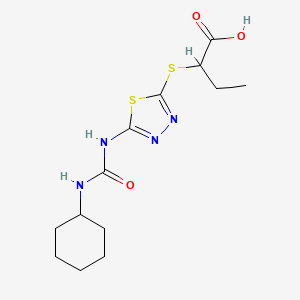
![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
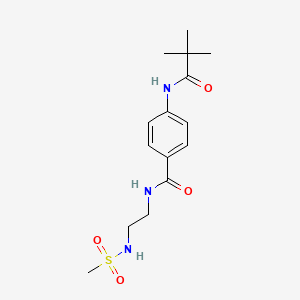
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)
